Methyl 3-methylpentanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

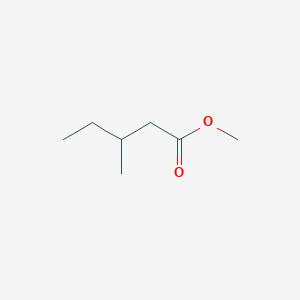

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-6(2)5-7(8)9-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHASOOYJUZKVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334182 | |

| Record name | Methyl 3-methylvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-78-8 | |

| Record name | Methyl 3-methylpentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methylvalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-methylpentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl 3-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical properties of Methyl 3-methylpentanoate (B1260497) (CAS No: 2177-78-8), an organic ester. The document is intended for use by researchers, scientists, and professionals in drug development and related fields. It presents a compilation of key physical data in a structured format, outlines the experimental methodologies for their determination, and includes a visual representation of a standard experimental workflow. All data is sourced from reputable chemical databases and scientific literature.

Introduction

Methyl 3-methylpentanoate, also known as Methyl 3-methylvalerate, is a fatty acid methyl ester with the molecular formula C₇H₁₄O₂. It is a colorless liquid at room temperature and possesses a characteristic fruity odor. Understanding its physical properties is crucial for its application in various fields, including its use as a fragrance, in flavor formulations, and as a potential building block in organic synthesis. This guide serves as a centralized resource for the essential physical characteristics of this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [1][2] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [3] |

| Boiling Point | 135.0 to 138.0 °C at 760 mmHg | [3][4] |

| Density | 0.88 g/mL at 20 °C | [4] |

| Refractive Index | n20/D 1.405 | [4] |

| Flash Point | 41 °C (105.8 °F) - Closed Cup | [4] |

| Solubility | Soluble in alcohol. Estimated water solubility: 1070 mg/L at 25 °C. | [3] |

| logP (o/w) | 2.158 (est.) | [3][4] |

| CAS Number | 2177-78-8 | [1][2] |

| IUPAC Name | This compound | [1] |

Experimental Protocols

This section outlines the generalized experimental methodologies for determining the key physical properties listed above. These protocols are based on standard laboratory techniques.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.[5]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Liquid sample (this compound)

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or an aluminum heating block.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5]

Measurement of Density

The density of a liquid can be determined using several methods. The pycnometry method is a precise technique for this measurement.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

-

Liquid sample (this compound)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is carefully inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., at 20 °C) to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and its mass is accurately measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Measurement of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property of a substance and can be used to identify and assess its purity. An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (to control the temperature of the refractometer prisms)

-

Dropper or pipette

-

Liquid sample (this compound)

-

Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

The refractometer is turned on, and the temperature of the prisms is set to the desired value (e.g., 20 °C) using the circulating water bath.

-

The prisms of the refractometer are cleaned with a suitable solvent and a soft tissue.

-

A few drops of the liquid sample are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

The light source is adjusted to illuminate the field of view.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index value is read directly from the instrument's scale.

Determination of Solubility

A qualitative assessment of solubility can be performed by observing the miscibility of the substance in various solvents.

Apparatus:

-

Test tubes

-

Pipettes or droppers

-

Vortex mixer (optional)

-

Liquid sample (this compound)

-

Solvents (e.g., water, ethanol)

Procedure:

-

A small, measured amount of the solvent (e.g., 1 mL of water) is placed in a test tube.

-

A small amount of this compound (e.g., a few drops) is added to the solvent.

-

The mixture is agitated vigorously (e.g., by shaking or using a vortex mixer) for a set period.

-

The mixture is allowed to stand and is then observed.

-

If the resulting mixture is a single, clear phase, the substance is considered soluble. If two distinct layers form or the mixture is cloudy, the substance is considered insoluble or sparingly soluble.[6]

-

This process is repeated with different solvents (e.g., ethanol).

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The Pensky-Martens closed-cup tester is a standard apparatus for this measurement, as described in ASTM D93.[7][8]

Apparatus:

-

Pensky-Martens closed-cup tester

-

Heat source

-

Thermometer

-

Ignition source (e.g., gas flame or electric igniter)

-

Liquid sample (this compound)

Procedure:

-

The sample cup of the Pensky-Martens apparatus is filled with the liquid sample to the marked level.

-

The lid, which contains the stirrer, thermometer, and ignition source assembly, is placed on the cup.

-

Heating is initiated at a slow, constant rate as specified by the standard method. The sample is stirred continuously.

-

At regular temperature intervals, the stirring is stopped, and the ignition source is applied by dipping it into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.[8]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the boiling point of a liquid using the capillary method.

Caption: Workflow for Boiling Point Determination.

Conclusion

This technical guide has provided a consolidated source of information on the physical properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for the laboratory determination of these essential properties. The information presented is vital for the safe handling, application, and synthesis involving this compound in scientific and industrial settings.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. scribd.com [scribd.com]

- 7. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 8. delltech.com [delltech.com]

Methyl 3-methylpentanoate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-methylpentanoate (B1260497), a branched-chain fatty acid ester. The document details its chemical and physical properties, outlines detailed experimental protocols for its synthesis, and explores its applications in scientific research and drug development.

Core Data Presentation

The fundamental properties of methyl 3-methylpentanoate are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 2177-78-8 | [1] |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 143-144 °C | |

| Density | 0.887 g/mL at 25 °C | |

| Solubility | Insoluble in water, soluble in organic solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor, 3-methylpentanoic acid, followed by its esterification to yield the final product.

Experimental Protocol 1: Synthesis of 3-Methylpentanoic Acid

This protocol is adapted from a well-established procedure for the synthesis of branched-chain carboxylic acids.[2]

Materials:

-

sec-Butyl bromide

-

Magnesium turnings

-

Dry diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of sec-butyl bromide in dry diethyl ether from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. Once the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

-

Carbonation: Cool the Grignard reagent in an ice-salt bath. Cautiously add crushed dry ice to the reaction mixture with vigorous stirring. The dry ice should be in excess to ensure complete carbonation.

-

Hydrolysis: After the addition of dry ice is complete and the mixture has warmed to room temperature, slowly add dilute hydrochloric acid to hydrolyze the magnesium salt and dissolve any unreacted magnesium.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer with two additional portions of diethyl ether. Combine the ether extracts and wash them with water and then with a saturated sodium chloride solution. Dry the ether layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the ether by rotary evaporation. The crude 3-methylpentanoic acid can be further purified by distillation.

Experimental Protocol 2: Fischer Esterification for the Synthesis of this compound

This protocol outlines the acid-catalyzed esterification of 3-methylpentanoic acid with methanol.

Materials:

-

3-Methylpentanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylpentanoic acid and an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The final product can be purified by fractional distillation.

Synthetic Workflow Diagram

References

Spectroscopic Profile of Methyl 3-Methylpentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-methylpentanoate (B1260497), a key organic compound with applications in various fields of chemical research and development. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl 3-methylpentanoate.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (C5) | ~0.9 | Triplet | ~7.5 |

| CH₃ (at C3) | ~0.9 | Doublet | ~6.5 |

| CH₂ (C4) | ~1.4 | Multiplet | - |

| CH (C3) | ~1.9 | Multiplet | - |

| CH₂ (C2) | ~2.2 | Doublet | ~8.0 |

| OCH₃ | ~3.6 | Singlet | - |

Note: The above ¹H NMR data is predicted based on the analysis of similar structures and general principles of NMR spectroscopy, as specific experimental data with full assignment was not available in the searched literature.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Carbon | Chemical Shift (δ, ppm) |

| C1 (C=O) | ~173 |

| C2 (CH₂) | ~41 |

| C3 (CH) | ~34 |

| C4 (CH₂) | ~29 |

| C5 (CH₃) | ~11 |

| CH₃ (at C3) | ~19 |

| OCH₃ | ~51 |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2960-2870 | C-H stretch (alkane) |

| ~1740 | C=O stretch (ester) |

| ~1460 | C-H bend (alkane) |

| ~1170 | C-O stretch (ester) |

Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity (%) | Putative Fragment |

| 130 | Low | [M]⁺ (Molecular Ion) |

| 101 | Moderate | [M - C₂H₅]⁺ |

| 88 | High | [CH₃OC(O)CH₂CH(CH₃)]⁺ |

| 74 | 100 (Base Peak) | [CH₃OC(O)CH₂]⁺ (McLafferty rearrangement) |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]

-

Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[2] The final sample height in the tube should be around 4-5 cm.[1]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1]

-

Shim the magnetic field to optimize its homogeneity and achieve high resolution.[1]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[1][3]

-

-

Data Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the FID to obtain the NMR spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of a Liquid Sample

-

Sample Preparation:

-

Instrument Setup:

-

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Co-adding multiple scans can improve the signal-to-noise ratio.[8]

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Identify the wavenumbers of the absorption peaks in the resulting spectrum.

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).[9]

-

Transfer the solution to a GC vial.

-

-

Instrument Setup:

-

Install an appropriate capillary column (e.g., a nonpolar or medium-polarity column) in the gas chromatograph.[10]

-

Set the GC oven temperature program, starting at a low temperature and ramping up to ensure separation of components.[11]

-

Set the injector temperature and the GC-MS interface temperature.[11]

-

Use helium as the carrier gas at a constant flow rate.[11]

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.[11]

-

The sample is vaporized and separated on the GC column.

-

As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

-

-

Data Processing:

-

The software generates a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and the major fragment ions.

-

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of this compound.

Caption: Overall workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic data and structural elucidation.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. chem.uiowa.edu [chem.uiowa.edu]

- 4. benchchem.com [benchchem.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. agilent.com [agilent.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample preparation GC-MS [scioninstruments.com]

- 10. emeraldcloudlab.com [emeraldcloudlab.com]

- 11. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 3-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for methyl 3-methylpentanoate (B1260497). It includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid researchers and professionals in the fields of chemistry and drug development.

Primary Synthesis Pathway: Fischer-Speier Esterification

The most common and direct method for synthesizing methyl 3-methylpentanoate is the Fischer-Speier esterification of 3-methylpentanoic acid with methanol (B129727) in the presence of an acid catalyst.[1][2] This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[1][2]

Synthesis of the Precursor: 3-Methylpentanoic Acid

A common route to the necessary precursor, 3-methylpentanoic acid, involves the saponification and subsequent decarboxylation of a substituted malonic ester. A detailed procedure is provided by Organic Syntheses.[3]

Experimental Protocol: Synthesis of 3-Methylpentanoic Acid [3]

-

Saponification: A solution of 200 g (3.6 moles) of potassium hydroxide (B78521) in 200 cc of water is heated in a 2-L round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel. To this hot solution, 200 g (0.92 mole) of ethyl sec-butylmalonate is added slowly with stirring. The heat of saponification will cause the solution to reflux. After the addition is complete, the mixture is boiled gently for two hours.

-

Removal of Alcohol: The solution is then diluted with 200 cc of water, and 200 cc of liquid is distilled off to remove the ethanol (B145695) formed during saponification.

-

Decarboxylation: After cooling the residual liquid, a cold solution of 320 g (3.3 moles) of concentrated sulfuric acid in 450 cc of water is added slowly through the separatory funnel with continuous stirring. The solution is then refluxed for approximately three hours, during which an oily layer of the carboxylic acid will form.

-

Isolation and Purification: The reflux condenser is replaced with an automatic separator, and the mixture is distilled. The aqueous portion is returned to the distilling flask. This is continued for 10-15 hours until all the organic acid has distilled over. The collected acid is then dried and purified by distillation.

Quantitative Data for 3-Methylpentanoic Acid Synthesis [3]

| Parameter | Value |

| Starting Material | Ethyl sec-butylmalonate (200 g, 0.92 mole) |

| Reagents | Potassium hydroxide, Sulfuric acid |

| Reaction Time | Saponification: 2 hours; Decarboxylation: 3 hours; Distillation: 10-15 hours |

| Product | 3-Methylpentanoic acid |

| Yield | 66–69 g (62–65% of the theoretical amount) |

| Boiling Point | 193–196 °C at 743 mm Hg |

Fischer-Speier Esterification of 3-Methylpentanoic Acid

The following is a representative experimental protocol for the esterification of 3-methylpentanoic acid with methanol, based on general Fischer esterification procedures.[2][4][5]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-methylpentanoic acid and an excess of methanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid mass) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is diluted with diethyl ether and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by distillation.

Expected Quantitative Data (Representative)

| Parameter | Value |

| Starting Material | 3-Methylpentanoic acid, Methanol |

| Catalyst | Concentrated Sulfuric Acid or p-Toluenesulfonic acid |

| Reaction Temperature | Reflux (approx. 65 °C for methanol) |

| Reaction Time | 1-10 hours[1] |

| Expected Yield | Generally high (often >90% for similar esterifications[2]) |

Alternative Synthesis Pathways

While Fischer-Speier esterification is the most direct route, other methods can be employed for the synthesis of this compound.

Oxidation of 3-Methyl-1-pentanol followed by Esterification

This two-step pathway involves the oxidation of a primary alcohol to the corresponding carboxylic acid, which is then esterified.

Pathway Description:

-

Oxidation: 3-Methyl-1-pentanol is oxidized to 3-methylpentanoic acid using a strong oxidizing agent such as chromic acid (formed from CrO₃ or Na₂Cr₂O₇ in sulfuric acid).[6]

-

Esterification: The resulting 3-methylpentanoic acid is then esterified with methanol as described in the Fischer-Speier esterification section.

Alkylation of a 3-Methylpentanoate Salt

This method involves the reaction of a carboxylate salt with a methylating agent.

Pathway Description:

-

Salt Formation: 3-Methylpentanoic acid is deprotonated with a base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding 3-methylpentanoate salt.

-

Alkylation: The carboxylate salt is then treated with a methylating agent, such as methyl iodide, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to yield this compound.[7][8]

Transesterification

If another ester of 3-methylpentanoic acid is available, this compound can be prepared via transesterification.[9][10]

Pathway Description:

This equilibrium reaction involves treating an ester (e.g., ethyl 3-methylpentanoate) with methanol in the presence of an acid or base catalyst. To drive the reaction towards the methyl ester, a large excess of methanol is typically used.[9]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.

Caption: Primary synthesis route via Fischer-Speier esterification.

Caption: Synthesis of the precursor, 3-methylpentanoic acid.

Caption: Overview of alternative synthesis routes for this compound.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. homework.study.com [homework.study.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Ester synthesis by transesterification [organic-chemistry.org]

The Ubiquity of Methyl 3-Methylpentanoate in the Plant Kingdom: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the natural occurrence of methyl 3-methylpentanoate (B1260497), a volatile organic compound, within the plant kingdom. It serves as a comprehensive resource for researchers, scientists, and professionals in drug development by detailing its presence in various plant species, outlining experimental protocols for its identification and quantification, and proposing its biosynthetic pathway.

Natural Occurrence in Plants

Methyl 3-methylpentanoate has been identified as a significant contributor to the aroma profile of several fruits and flowers. Its presence is well-documented in cashew apple juice (Anacardium occidentale), snake fruit (Salacca zalacca), and various species of the Nicotiana genus.

Quantitative Data

The concentration of this compound varies among different plant species and is influenced by factors such as ripeness and processing. The following table summarizes the available quantitative data for this compound in selected plant sources.

| Plant Species | Common Name | Plant Part | Concentration (µg/kg) | Analytical Method | Reference |

| Anacardium occidentale | Cashew | Apple Juice | 1.37 | HS-SPME-GC-MS | [1] |

| Salacca zalacca | Snake Fruit | Fruit Pulp | Identified as character impact odorant; quantitative data not specified | GC-MS/GC-O | [2] |

| Nicotiana rustica | Aztec Tobacco | Flower Concrete | Presence of precursor (3-methylpentanoic acid) confirmed at 11.1% | Not Specified | [3] |

| Nicotiana tabacum (Oriental type) | Tobacco | Flower Concrete | Presence of precursor (3-methylpentanoic acid) confirmed at 12.2% | Not Specified | [3] |

HS-SPME-GC-MS: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry GC-O: Gas Chromatography-Olfactometry

Natural Occurrence in Animals

Despite extensive searches of scientific literature and chemical databases, there is currently no direct evidence to suggest the natural occurrence of this compound in animals. Studies on insect semiochemicals and animal metabolomics have not identified this specific ester as a pheromone, allomone, or endogenous metabolite. The primary role of this compound appears to be within the chemical ecology of plants.

Biosynthesis of this compound in Plants

The proposed biosynthetic pathway for this compound in plants originates from the catabolism of the branched-chain amino acid L-isoleucine. This multi-step enzymatic process generates 3-methylpentanoyl-CoA, which is then converted to 3-methylpentanoic acid and subsequently esterified to form the final methyl ester.

Experimental Protocols

The identification and quantification of this compound from plant matrices are primarily achieved through headspace analysis coupled with gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common technique for sample preparation due to its solvent-free nature and high sensitivity.

Sample Preparation and Volatile Extraction (HS-SPME)

-

Sample Collection : Collect fresh plant material (e.g., fruit pulp, flowers) and homogenize if necessary.

-

Incubation : Place a known quantity of the homogenized sample into a sealed headspace vial. For fruit juices, a direct liquid sample can be used.

-

Extraction : Expose a solid-phase microextraction fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial. The incubation time and temperature are optimized depending on the matrix.

-

Desorption : After extraction, the fiber is retracted and immediately inserted into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Chromatographic Separation : The desorbed volatile compounds are separated on a capillary column (e.g., DB-5ms or equivalent). The temperature program of the GC oven is ramped to effectively separate the analytes.

-

Mass Spectrometry Detection : The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer.

-

Identification : Compound identification is achieved by comparing the obtained mass spectrum and retention index with those of an authentic standard of this compound and with mass spectral libraries (e.g., NIST).

-

Quantification : For quantitative analysis, a calibration curve is generated using standard solutions of this compound. An internal standard is often used to improve accuracy and precision.

References

Technical Guide: Biological Activity of Methyl 3-Methylpentanoate and Its Analogs

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Methyl 3-methylpentanoate (B1260497) is a branched-chain fatty acid methyl ester (FAME). While direct comprehensive studies on its biological activity are limited, this guide synthesizes the known bioactivities of its structural analogs to build a predictive profile. This document provides an in-depth analysis of the potential anticancer and anti-inflammatory properties of methyl 3-methylpentanoate, drawing on quantitative data from related fatty acid esters. Detailed experimental methodologies for key in vitro assays are provided, alongside visualizations of relevant signaling pathways to offer a foundational resource for future research and drug development endeavors.

Introduction

Fatty acid methyl esters (FAMEs) are a diverse class of molecules with a wide range of industrial and biological applications. Their structural characteristics, such as chain length, degree of saturation, and branching, significantly influence their biological effects. This compound, a short, branched-chain FAME, is structurally related to endogenous signaling molecules and metabolites. Understanding the biological activity of this compound and its analogs is crucial for exploring its potential therapeutic applications. This guide focuses on the potential anticancer and anti-inflammatory activities of this compound, based on data from structurally related analogs.

Potential Anticancer Activity

Several studies have demonstrated the cytotoxic effects of various FAMEs against a range of cancer cell lines. The primary mechanism of action is often attributed to the induction of apoptosis.

Quantitative Data on Anticancer Activity of Analogs

The cytotoxic potential of FAMEs is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for various FAMEs against different cancer cell lines.

| Fatty Acid Methyl Ester | Cancer Cell Line | IC50 (µM) |

| Sugar Esters of 3-Hydroxylated Fatty Acids | Human Skin Melanoma (various) | 63.3–1737.6[1] |

| Sugar Esters of 3-Hydroxylated Fatty Acids | Prostate Cancer (various) | 63.3–1737.6[1] |

| Docosanoic Acid Methyl Ester | Breast Cancer (MCF-7) | ~80% inhibition at 100 µM[2] |

| Hexadecanoic Acid Ethyl Ester | Breast Cancer (MCF-7) | ~67% inhibition at 100 µM[2] |

| Oleanane-type Saponins | Glioblastoma (U87MG) | 6.42 - 18.16[3] |

Postulated Mechanism of Action: Intrinsic Apoptosis Pathway

FAMEs are thought to induce cancer cell death primarily through the intrinsic apoptosis pathway. This process is initiated by cellular stress, which leads to the activation of pro-apoptotic proteins such as Bax. Bax activation results in the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and ultimately, programmed cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or its analogs (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

References

- 1. Francisco Plou Lab: Fatty acid esters as anticancer agents published in IJMS [franciscoploulab.eu]

- 2. Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

An In-depth Technical Guide on the Olfactory Properties of Methyl 3-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory properties of Methyl 3-methylpentanoate (B1260497), a volatile organic compound with a characteristic fruity aroma. Due to the limited publicly available quantitative sensory data for this specific ester, this guide also incorporates data from structurally similar fruity esters to provide a broader context for its potential olfactory profile and the methodologies used for its evaluation.

Olfactory Profile of Methyl 3-methylpentanoate and Related Esters

This compound is generally described as having a "fruity" odor. While specific sensory panel data for this compound is scarce in scientific literature, we can infer its likely characteristics from related esters that have been more extensively studied. Esters are a significant class of volatile compounds responsible for the characteristic aromas of many fruits.

Table 1: Olfactory Properties of this compound and Structurally Similar Fruity Esters

| Compound | CAS Number | Molecular Formula | Odor Profile | Odor Threshold (in water) | Reference |

| This compound | 2177-78-8 | C₇H₁₄O₂ | Fruity | Data not available | |

| Ethyl 3-methylpentanoate | 5870-68-8 | C₈H₁₆O₂ | Pineapple, fruity, natural, tropical | Data not available | |

| Methyl 2-hydroxy-3-methylpentanoate (2S,3S) | Not available | C₇H₁₄O₃ | Fruity | 10 ng/L (in air) | |

| Methyl 2-hydroxy-3-methylpentanoate (2R,3S) | Not available | C₇H₁₄O₃ | Fruity | 11 ng/L (in air) | |

| Methyl 2-hydroxy-3-methylpentanoate (2S,3R) | Not available | C₇H₁₄O₃ | Fruity | 110 ng/L (in air) | |

| Methyl 2-hydroxy-3-methylpentanoate (2R,3R) | Not available | C₇H₁₄O₃ | Not available | >200 ng/L (in air) |

Note: The odor thresholds for the stereoisomers of Methyl 2-hydroxy-3-methylpentanoate highlight the significant impact of molecular geometry on olfactory perception.

Experimental Protocols

This protocol outlines a standardized method for the sensory evaluation of a fruity ester like this compound by a trained panel.

1. Panelist Selection and Training:

-

Screening: Recruit 10-15 individuals based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency in describing their perceptions.

-

Training: Conduct a comprehensive training program (20-40 hours) to familiarize panelists with a wide range of fruity and ester-like aroma standards. The goal is to develop a consensus on a descriptive vocabulary (lexicon) for the sensory attributes.

2. Lexicon Development:

-

Present the panel with a variety of reference compounds representing different fruity notes (e.g., apple, pineapple, banana, berry), green, sweet, and chemical aromas.

-

Through a guided discussion, the panel will generate a list of descriptive terms. This list is then refined to a final set of non-overlapping attributes with clear definitions.

3. Sample Preparation and Presentation:

-

Prepare a series of dilutions of this compound in a neutral solvent (e.g., diethyl ether or high-purity ethanol) at concentrations determined by preliminary testing to be clearly perceivable but not overpowering.

-

Present 10 mL of each coded, randomized sample in standard sensory analysis glasses with lids to the panelists in individual, well-ventilated booths.

4. Evaluation Procedure:

-

Panelists will assess the aroma of each sample by removing the lid and sniffing the headspace.

-

They will then rate the intensity of each descriptor from the agreed-upon lexicon on a 15-cm unstructured line scale, anchored with "low" at the left end and "high" at the right end.

-

A mandatory rest period of at least 2 minutes, with palate cleansing using deionized water and unsalted crackers, is required between samples.

5. Data Analysis:

-

The intensity ratings from the line scales are converted to numerical data.

-

Statistical analysis, such as Analysis of Variance (ANOVA), is performed to identify significant differences in the perceived intensities of the attributes across different concentrations and to assess panelist performance.

GC-O is a powerful technique to identify the specific volatile compounds in a mixture that contribute to its overall aroma.

1. Sample Preparation:

-

Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

For complex matrices, a solvent extraction or headspace solid-phase microextraction (SPME) can be used to isolate the volatile fraction.

2. GC-MS/O Instrumentation:

-

A gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port.

-

The column effluent is split, with a portion directed to the MS for chemical identification and the other to the heated olfactometry port for sensory detection by a trained assessor.

3. Chromatographic Conditions (Illustrative Example):

-

Column: DB-Wax or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, then ramped at 5°C/min to 220°C and held for 5 minutes.

-

Injector: Splitless mode at 250°C.

4. Olfactometry Procedure:

-

A trained assessor sniffs the effluent from the olfactometry port throughout the chromatographic run.

-

The assessor records the retention time, duration, and a descriptor for each perceived odor.

-

Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and re-analyzed to determine the flavor dilution (FD) factor for each odorant, indicating its potency.

5. Data Analysis:

-

The retention times of the detected odors are matched with the peaks from the MS detector to identify the responsible compounds.

-

The AEDA results provide a ranking of the most potent odorants in the sample.

Visualizations

A Technical Guide to the Thermochemical Properties of Methyl 3-methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for Methyl 3-methylpentanoate (B1260497). Due to a notable absence of direct experimental values for this compound in publicly accessible literature, this document focuses on providing data for structurally related esters to serve as valuable comparators. Furthermore, it details the established experimental and computational methodologies that can be employed to determine the thermochemical properties of Methyl 3-methylpentanoate. This guide is intended to be a critical resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the energetic characteristics of this and similar molecules.

Introduction

This compound (C₇H₁₄O₂) is a methyl ester of a branched-chain carboxylic acid. Its thermochemical properties, such as enthalpy of formation, standard entropy, and heat capacity, are fundamental for understanding its stability, reactivity, and potential applications, including in the synthesis of more complex molecules in the pharmaceutical industry. However, a thorough search of scientific literature and databases reveals a significant gap in the availability of experimentally determined thermochemical data for this specific compound.

This guide addresses this data scarcity by:

-

Presenting available thermochemical data for structurally similar esters, namely methyl pentanoate, methyl 2-methylpentanoate, and ethyl 3-methylpentanoate.

-

Providing detailed descriptions of the primary experimental techniques used to measure thermochemical properties of organic compounds.

-

Outlining established computational methods for the reliable estimation of these properties.

It is important to note that no significant involvement of this compound in biological signaling pathways has been identified in the current body of scientific literature. Therefore, the focus of this guide remains on its fundamental physicochemical characteristics.

Thermochemical Data for Structurally Related Esters

To provide a basis for estimating the thermochemical properties of this compound, the following tables summarize the available data for homologous and isomeric esters. These values are sourced from the NIST Web Thermo Tables and provide a valuable reference point.[1][2][3]

Table 1: Ideal Gas Phase Thermochemical Data for Selected Esters at 298.15 K and 1 bar

| Compound | Formula | Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Entropy (S°gas) (J/mol·K) | Heat Capacity (Cp) (J/mol·K) |

| Methyl Pentanoate | C₆H₁₂O₂ | Data not publicly available | Data not publicly available | Data not publicly available |

| Methyl 2-Methylpentanoate | C₇H₁₄O₂ | Data not publicly available | Data not publicly available | Data not publicly available |

| Ethyl 3-Methylpentanoate | C₈H₁₆O₂ | Data not publicly available | Data not publicly available | Data not publicly available |

Note: While the NIST database indicates the availability of these data, they are part of a subscription service and not publicly accessible. This table highlights the general scarcity of publicly available, critically evaluated data.

Table 2: Liquid Phase Thermophysical Properties of Selected Esters

| Compound | Formula | Boiling Point (°C) | Density (g/cm³) |

| Methyl Pentanoate | C₆H₁₂O₂ | 126 | 0.89 |

| Ethyl 3-Methylpentanoate | C₈H₁₆O₂ | 158-159 | 0.87 |

Experimental Determination of Thermochemical Properties

The following sections detail the primary experimental methodologies for determining the key thermochemical parameters of organic compounds like this compound.

Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of a compound is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of the pure liquid ester is encapsulated in a combustible container.

-

Calorimeter Setup: The sample is placed in a "bomb," a constant-volume vessel, which is then pressurized with a large excess of pure oxygen.

-

Immersion: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition: The sample is ignited electrically. The combustion of the ester releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature rise.

-

Temperature Measurement: The final temperature of the water is recorded once thermal equilibrium is reached.

-

Calculation: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The enthalpy of combustion is then determined, and from this, the enthalpy of formation is calculated using Hess's Law.[4][5][6]

Enthalpy of Vaporization: Transpiration Method

The enthalpy of vaporization (ΔvapH°) can be determined by measuring the vapor pressure of the substance at different temperatures. The transpiration method is a reliable technique for this purpose.

Experimental Protocol:

-

Sample Placement: A sample of the ester is placed in a temperature-controlled saturator.

-

Carrier Gas Flow: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed over or through the sample at a constant, slow flow rate.[7][8]

-

Saturation: The carrier gas becomes saturated with the vapor of the ester.

-

Condensation and Measurement: The gas mixture is then passed through a cold trap where the ester vapor is condensed and collected. The amount of condensed ester is determined gravimetrically or by other analytical methods.

-

Varying Temperature: The experiment is repeated at several different temperatures.

-

Calculation: The partial pressure of the ester at each temperature is calculated from the amount of condensed vapor and the volume of the carrier gas. The enthalpy of vaporization is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the temperature (the Clausius-Clapeyron equation).[7][8]

Computational Estimation of Thermochemical Properties

In the absence of experimental data, computational methods provide a powerful alternative for estimating thermochemical properties. Group contribution methods are particularly effective and widely used.

Benson Group Additivity Method

The Benson Group Additivity method is a well-established technique for estimating the thermochemical properties of organic molecules in the ideal gas state.[9][10][11] It is based on the principle that the properties of a molecule can be calculated as the sum of the contributions of its constituent functional groups.

Methodology:

-

Molecular Decomposition: The molecule of interest, this compound, is dissected into a set of defined functional groups.

-

Group Value Summation: The tabulated thermochemical values (for enthalpy of formation, entropy, and heat capacity) for each group are summed.[12]

-

Symmetry and Non-bonded Interaction Corrections: Corrections are applied for molecular symmetry and non-bonded interactions (e.g., gauche interactions) to refine the initial estimate.

For this compound (CH₃CH₂CH(CH₃)CH₂COOCH₃), the Benson groups would be:

-

C-(C)(H)₃

-

C-(C)₂(H)₂

-

C-(C)₃(H)

-

C-(C)(H)₃

-

C-(C)(CO)(H)₂

-

CO-(C)(O)

-

O-(CO)(C)

-

C-(O)(H)₃

Joback Method

The Joback method is another group contribution method used to estimate a range of thermophysical properties, including ideal gas heat capacity, enthalpy of formation, and Gibbs energy of formation, from molecular structure alone.[13][14][15]

Methodology:

-

Group Identification: The molecule is broken down into its constituent groups as defined by the Joback scheme.

-

Summation of Contributions: The contributions of each group to the desired property are summed. The formulas for each property are specific to the Joback method. For example, the ideal gas heat capacity is calculated as a temperature-dependent polynomial, with the coefficients determined by the sum of group contributions.[16][17]

For this compound, the Joback groups would be:

-

-CH₃ (two)

-

-CH₂- (two)

-

CH- (one)

-

-COO- (ester) (one)

Conclusion

While direct experimental thermochemical data for this compound remains elusive, this guide provides a framework for understanding and predicting its properties. The data for structurally similar esters offer a valuable point of comparison. Furthermore, the detailed descriptions of experimental techniques like combustion calorimetry and the transpiration method, alongside computational approaches such as the Benson and Joback group contribution methods, equip researchers with the necessary knowledge to either determine these properties experimentally or to calculate reliable estimates. For professionals in drug development and related fields, this guide serves as a foundational resource for the physicochemical characterization of this and similar branched-chain esters.

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]

- 2. WTT- Under Construction Page [wtt-pro.nist.gov]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. learnable.education [learnable.education]

- 5. scienceready.com.au [scienceready.com.au]

- 6. youtube.com [youtube.com]

- 7. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 10. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. metso.com [metso.com]

- 13. Joback method - Wikipedia [en.wikipedia.org]

- 14. Group-contribution method - Wikipedia [en.wikipedia.org]

- 15. scribd.com [scribd.com]

- 16. EgiChem | Tools [egichem.com]

- 17. checalc.com [checalc.com]

Solubility Profile of Methyl 3-methylpentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methylpentanoate (B1260497) (C₇H₁₄O₂) is an ester recognized for its characteristic fruity aroma. Beyond its application in the fragrance and flavor industries, understanding its solubility in various solvents is crucial for its use in chemical synthesis, formulation development, and as a reaction medium. This technical guide provides a comprehensive overview of the available solubility data for methyl 3-methylpentanoate, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Boiling Point | 135-136 °C at 760 mmHg |

| Appearance | Colorless to pale yellow liquid |

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. The following table summarizes the currently accessible data.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 1070 mg/L (estimated)[1] |

| Alcohol | Not Specified | Soluble (qualitative)[1] |

For other common organic solvents, while specific quantitative data is not available, general principles of ester solubility suggest that this compound is likely to be soluble in solvents such as ethanol, methanol, acetone, hexane, and toluene. This is supported by qualitative data for structurally similar esters like ethyl 3-methylpentanoate and methyl isovalerate, which are reported to be soluble in organic solvents.[2][3] It is imperative for researchers to experimentally determine the solubility in their specific solvent systems for precise quantitative values.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[4][5][6][7] The following protocol provides a generalized procedure that can be adapted for determining the solubility of this compound, which is a liquid at room temperature.

Materials and Equipment:

-

This compound (solute)

-

Solvent of interest (e.g., water, methanol, ethanol, acetone, hexane, toluene)

-

Glass flasks with airtight stoppers (e.g., screw-cap vials or flasks)

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Pipettes and syringes

-

Centrifuge (optional)

-

Filtration apparatus with appropriate membrane filters (e.g., 0.22 µm PTFE for organic solvents, 0.22 µm PVDF for aqueous solutions)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of Solvent: Ensure the solvent is of high purity to avoid interferences.

-

Addition of Solute: Add an excess amount of this compound to a flask containing a known volume of the solvent. The presence of a separate liquid phase of the ester should be visible after equilibration, ensuring that a saturated solution is achieved.

-

Equilibration: Tightly seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate. If the phases do not separate cleanly by gravity, centrifugation can be employed to accelerate the process.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the solvent phase (the saturated solution) using a pipette or syringe. It is critical to avoid disturbing the undissolved this compound phase. Filter the collected aliquot through an appropriate membrane filter to remove any undissolved microdroplets.

-

Quantification: Analyze the concentration of this compound in the filtered saturated solution using a pre-validated analytical method, such as GC-FID or HPLC. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

-

Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of g/L, mg/mL, or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Temperature: Generally, the solubility of liquids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Solvent Polarity: As a relatively non-polar ester, this compound is expected to have higher solubility in non-polar organic solvents compared to polar solvents like water. The principle of "like dissolves like" is a key determinant of its solubility profile.

-

Presence of Other Solutes: The presence of other compounds in the solvent can affect the solubility of this compound through co-solvency or anti-solvent effects.

Conclusion

This technical guide has summarized the available solubility information for this compound and provided a detailed, generalized protocol for its experimental determination. While there is a scarcity of published quantitative data, the provided experimental workflow offers a robust framework for researchers to obtain reliable solubility data in their specific solvents of interest. Accurate solubility data is fundamental for the effective application of this compound in research, development, and industrial processes.

References

- 1. methyl 3-methyl pentanoate, 2177-78-8 [thegoodscentscompany.com]

- 2. CAS 556-24-1: Methyl Isovalerate | CymitQuimica [cymitquimica.com]

- 3. CAS 5870-68-8: Ethyl 3-methylpentanoate | CymitQuimica [cymitquimica.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. scribd.com [scribd.com]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enantiomers of Methyl 3-Methylpentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methylpentanoate (B1260497), a chiral ester, exists as two non-superimposable mirror images: (R)-methyl 3-methylpentanoate and (S)-methyl 3-methylpentanoate. While the racemic mixture possesses a general fruity aroma, the individual enantiomers can exhibit distinct sensory properties and biological activities. This technical guide provides a comprehensive overview of the synthesis, separation, and properties of these enantiomers, with a focus on experimental protocols and quantitative data to support research and development in the fields of flavor chemistry, materials science, and drug development.

Introduction

Chirality plays a crucial role in the functionality of molecules, particularly in biological systems where receptors and enzymes often exhibit high stereospecificity. The enantiomers of a chiral compound can have significantly different pharmacological, toxicological, and sensory properties. Methyl 3-methylpentanoate (C₇H₁₄O₂) serves as a valuable model for studying the impact of stereoisomerism on molecular properties and interactions. Understanding the unique characteristics of its (R) and (S) enantiomers is essential for their potential applications.

Physicochemical Properties

The physical and chemical properties of the racemic mixture and the individual enantiomers are crucial for their handling, analysis, and application. While data for the individual enantiomers is sparse, the properties of the racemic mixture provide a baseline.

Table 1: Physicochemical Properties of this compound

| Property | Value (Racemic Mixture) | Reference |

| Molecular Formula | C₇H₁₄O₂ | |

| Molecular Weight | 130.18 g/mol | |

| Boiling Point | 135-136 °C at 760 mmHg | |

| Density | 0.880 g/mL | |

| CAS Number | 2177-78-8 |

Synthesis and Chiral Separation

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or resolution of the racemic mixture.

Synthesis of Racemic this compound

A common route to racemic this compound involves the esterification of 3-methylpentanoic acid with methanol (B129727). The precursor acid can be synthesized via the malonic ester synthesis.

Experimental Protocol: Synthesis of 3-Methylpentanoic Acid

This protocol is adapted from a known procedure for the synthesis of 3-methylpentanoic acid.

-

Saponification: Ethyl sec-butylmalonate (0.92 mole) is slowly added to a hot solution of potassium hydroxide (B78521) (3.3 moles) in water. The mixture is refluxed for two hours.

-

Alcohol Removal: Water is added, and the mixture is distilled to remove the ethanol (B145695) formed during saponification.

-

Acidification and Decarboxylation: After cooling, a solution of concentrated sulfuric acid in water is added, and the mixture is refluxed for approximately three hours to facilitate decarboxylation.

-

Isolation: The resulting 3-methylpentanoic acid is isolated by distillation.

-

Esterification: The purified 3-methylpentanoic acid is then esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the enantiomers can be effectively achieved using enzymatic resolution, a technique that leverages the stereoselectivity of enzymes, particularly lipases.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This is a generalized protocol based on the common application of lipases for the resolution of chiral esters.

-

Reaction Setup: Racemic this compound is dissolved in a suitable organic solvent (e.g., hexane). A lipase (B570770) preparation (e.g., from Candida antarctica B, Novozym 435) and an acyl acceptor (e.g., an alcohol for transesterification) or water (for hydrolysis) are added.

-

Enzymatic Reaction: The mixture is incubated under controlled temperature and agitation. The lipase will selectively catalyze the reaction of one enantiomer at a much faster rate than the other.

-

Monitoring: The progress of the reaction and the enantiomeric excess (ee) of the substrate and product are monitored using chiral gas chromatography (GC) or chiral high-performance liquid chromatography

A Comprehensive Guide to the Synonyms and Synthesis of Methyl 3-methylpentanoate

For researchers, scientists, and professionals in drug development, a clear and thorough understanding of chemical nomenclature and synthesis is paramount. This technical guide provides an in-depth look at Methyl 3-methylpentanoate (B1260497), a valuable compound in various chemical applications. This document outlines its various synonyms found in chemical literature, presents its key quantitative data in a structured format, and details a reliable experimental protocol for its synthesis.

Nomenclature: Synonyms and Identifiers

Methyl 3-methylpentanoate is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is crucial for accurate literature searches and unambiguous identification of the compound.

| Synonym | Source |

| Methyl 3-methylvalerate | [1][2][3] |

| Valeric acid, 3-methyl-, methyl ester | [1][2][3] |

| Pentanoic acid, 3-methyl-, methyl ester | [1][2][3] |

| Methyl β-methylvalerate | [1] |

| 3-Methylvaleric acid, methyl ester | [1] |

| CAS Registry Number | 2177-78-8 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

Logical Relationship of Synonyms

The following diagram illustrates the hierarchical relationship between the IUPAC name and the common synonyms for this compound.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be effectively carried out in a two-step process. The first step involves the synthesis of the precursor, 3-methylpentanoic acid, followed by its esterification to yield the final product.

Step 1: Synthesis of 3-Methylpentanoic Acid

This procedure is adapted from a well-established method for the synthesis of 3-methylpentanoic acid from ethyl sec-butylmalonate.

Materials:

-

Potassium hydroxide (B78521) (KOH)

-

Water (H₂O)

-

Ethyl sec-butylmalonate

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

Procedure:

-

A solution of 200 g (3.6 moles) of potassium hydroxide in 200 cc of water is placed in a 2-liter round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a separatory funnel.

-

The stirrer is started, and to the hot solution, 200 g (0.92 mole) of ethyl sec-butylmalonate is added slowly. The heat of saponification will cause the solution to reflux.

-

After the addition is complete, the solution is boiled gently for two hours.

-

The solution is then diluted with 200 cc of water, and 200 cc of liquid is distilled off to remove the ethanol (B145695) formed during saponification.

-

After cooling the residual liquid, a cold solution of 320 g (3.3 moles) of concentrated sulfuric acid in 450 cc of water is added slowly with stirring.

-

The solution is then refluxed for about three hours.

-

The 3-methylpentanoic acid is then isolated by steam distillation.

-

The collected acid is extracted with ether, the ether is distilled off, and the crude acid is mixed with an equal volume of dry benzene and distilled.

-

The fraction distilling at 193–196 °C is collected as pure 3-methylpentanoic acid.

Step 2: Fischer Esterification of 3-Methylpentanoic Acid

This general procedure for Fischer esterification is adapted for the synthesis of this compound.

Materials:

-

3-Methylpentanoic acid (from Step 1)

-

Methanol (B129727) (MeOH), excess

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve the 3-methylpentanoic acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by fractional distillation.

Synthetic Pathway Workflow

The following diagram outlines the workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Methyl 3-Methylpentanoate

Synonyms: Methyl 3-methylvalerate CAS Number: 2177-78-8

This technical guide provides a comprehensive overview of Methyl 3-methylpentanoate (B1260497), a branched-chain fatty acid ester. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological relevance. All quantitative data is summarized in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate chemical structures, experimental workflows, and biological pathways.

Chemical and Physical Properties

Methyl 3-methylpentanoate is a colorless liquid with a fruity odor. It is an ester of 3-methylpentanoic acid and methanol (B129727). Below is a summary of its key chemical and physical properties.

| Property | Value |

| Molecular Formula | C₇H₁₄O₂[1] |

| Molecular Weight | 130.18 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 2177-78-8[1] |